Bis(2-methoxyethyl) 2-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate
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Overview
Description
BIS(2-METHOXYETHYL) 2-(1,3-BENZODIOXOL-5-YL)-4-HYDROXY-4-METHYL-6-OXO-1,3-CYCLOHEXANEDICARBOXYLATE is a complex organic compound characterized by its unique molecular structure. It contains multiple functional groups, including esters, hydroxyl, and aromatic rings, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BIS(2-METHOXYETHYL) 2-(1,3-BENZODIOXOL-5-YL)-4-HYDROXY-4-METHYL-6-OXO-1,3-CYCLOHEXANEDICARBOXYLATE involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzodioxole Ring: This step involves the cyclization of catechol with formaldehyde to form the 1,3-benzodioxole ring.
Esterification: The benzodioxole derivative undergoes esterification with 2-methoxyethanol in the presence of an acid catalyst to form the ester groups.
Cyclohexane Ring Formation: The esterified benzodioxole is then subjected to a Diels-Alder reaction with a suitable diene to form the cyclohexane ring.
Hydroxylation and Methylation: The cyclohexane derivative is hydroxylated and methylated to introduce the hydroxyl and methyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Key considerations include:
Temperature Control: Maintaining optimal temperatures for each reaction step to ensure high selectivity and yield.
Catalyst Selection: Using efficient catalysts to accelerate reaction rates and improve product purity.
Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
BIS(2-METHOXYETHYL) 2-(1,3-BENZODIOXOL-5-YL)-4-HYDROXY-4-METHYL-6-OXO-1,3-CYCLOHEXANEDICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
BIS(2-METHOXYETHYL) 2-(1,3-BENZODIOXOL-5-YL)-4-HYDROXY-4-METHYL-6-OXO-1,3-CYCLOHEXANEDICARBOXYLATE has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of BIS(2-METHOXYETHYL) 2-(1,3-BENZODIOXOL-5-YL)-4-HYDROXY-4-METHYL-6-OXO-1,3-CYCLOHEXANEDICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.
Comparison with Similar Compounds
Similar Compounds
BIS(2-METHOXYETHYL) 2-(1,3-BENZODIOXOL-5-YL)-4-HYDROXY-4-METHYL-6-OXO-1,3-CYCLOHEXANEDICARBOXYLATE: shares structural similarities with other benzodioxole derivatives and cyclohexane-based compounds.
Uniqueness
Structural Complexity: The presence of multiple functional groups and rings makes it a unique and versatile molecule.
Reactivity: Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, distinguishes it from simpler compounds.
Applications: Its diverse applications in chemistry, biology, medicine, and industry highlight its significance compared to other similar compounds.
Properties
Molecular Formula |
C22H28O10 |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
bis(2-methoxyethyl) 2-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate |
InChI |
InChI=1S/C22H28O10/c1-22(26)11-14(23)18(20(24)29-8-6-27-2)17(19(22)21(25)30-9-7-28-3)13-4-5-15-16(10-13)32-12-31-15/h4-5,10,17-19,26H,6-9,11-12H2,1-3H3 |
InChI Key |
CWUBYUVPEPMVTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C(C(C1C(=O)OCCOC)C2=CC3=C(C=C2)OCO3)C(=O)OCCOC)O |
Origin of Product |
United States |
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